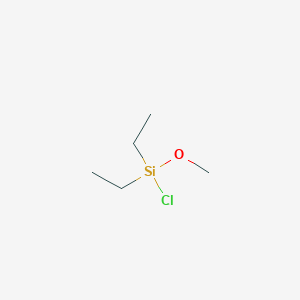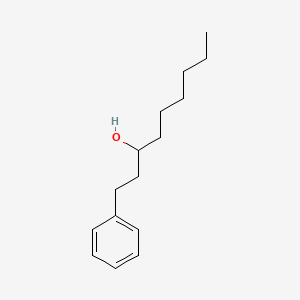
1-Phenylnonan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylnonan-3-ol is an organic compound that belongs to the class of secondary alcohols It consists of a phenyl group attached to a nonane chain with a hydroxyl group at the third carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenylnonan-3-ol can be synthesized through several methods. One common method involves the Grignard reaction, where phenylmagnesium bromide reacts with nonan-3-one to produce this compound. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Another method involves the reduction of 1-Phenylnonan-3-one using sodium borohydride or lithium aluminum hydride as reducing agents. This reduction process yields this compound with high selectivity and efficiency.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of 1-Phenylnonan-3-one. This process involves the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions. The catalytic hydrogenation method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenylnonan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form 1-Phenylnonan-3-one using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of 1-Phenylnonan-3-one back to this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: 1-Phenylnonan-3-one.
Reduction: this compound.
Substitution: Various halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-Phenylnonan-3-ol has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs and therapeutic agents.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Phenylnonan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the phenyl group can interact with hydrophobic regions of proteins and enzymes, affecting their activity.
Comparación Con Compuestos Similares
1-Phenylnonan-3-ol can be compared with other similar compounds, such as 1-Phenylnonan-2-ol and 1-Phenylnonan-4-ol. These compounds share similar structural features but differ in the position of the hydroxyl group on the nonane chain.
1-Phenylnonan-2-ol: The hydroxyl group is at the second carbon position, leading to different chemical properties and reactivity.
1-Phenylnonan-4-ol: The hydroxyl group is at the fourth carbon position, resulting in variations in its chemical behavior and applications.
Propiedades
Número CAS |
20452-78-2 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
1-phenylnonan-3-ol |
InChI |
InChI=1S/C15H24O/c1-2-3-4-8-11-15(16)13-12-14-9-6-5-7-10-14/h5-7,9-10,15-16H,2-4,8,11-13H2,1H3 |
Clave InChI |
GWMRZKNAZLBSPR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


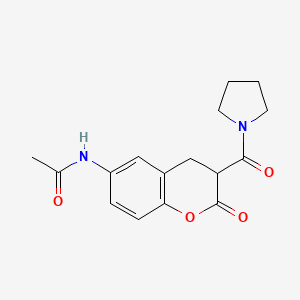

![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
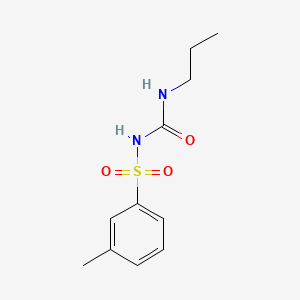
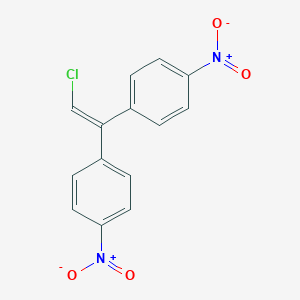
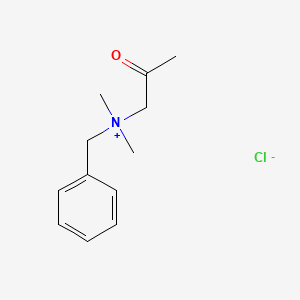

![1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one](/img/structure/B14710091.png)
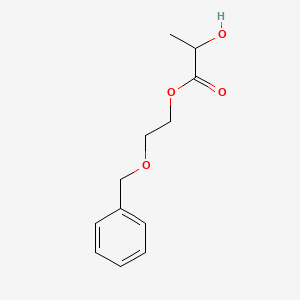

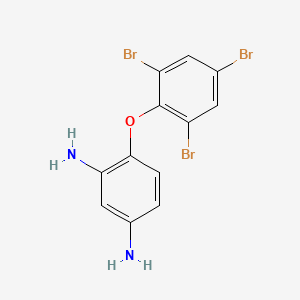
![(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710109.png)
![Diethyl [(chloromethoxy)methyl]phosphonate](/img/structure/B14710113.png)
